1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE

TAAR5 GPCR agonism trace amine receptor

1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 479065-35-5) is a low-molecular-weight (MW 142.20), racemic pyrrolidin-2-one derivative bearing a methylamino-methyl side chain at the 5-position. Its logP of -0.72 and two rotatable bonds distinguish it from common N-methylpyrrolidinone (NMP) solvent (MW 99.13, logP ~−0.38) and from 4-substituted positional isomers such as 1-methyl-4-[(methylamino)methyl]pyrrolidin-2-one (CAS 933748-71-1).

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 479065-35-5
Cat. No. B2841956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE
CAS479065-35-5
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCNCC1CCC(=O)N1C
InChIInChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3
InChIKeyCUMJDXAYOUVNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 479065-35-5): Procurement-Relevant Physicochemical and Biological Baseline


1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 479065-35-5) is a low-molecular-weight (MW 142.20), racemic pyrrolidin-2-one derivative bearing a methylamino-methyl side chain at the 5-position . Its logP of -0.72 and two rotatable bonds distinguish it from common N-methylpyrrolidinone (NMP) solvent (MW 99.13, logP ~−0.38) and from 4-substituted positional isomers such as 1-methyl-4-[(methylamino)methyl]pyrrolidin-2-one (CAS 933748-71-1) . The compound is supplied as a free-base liquid with a purity specification of ≥95% .

Why 1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one Cannot Be Replaced by Generic 2-Pyrrolidinone Analogs


Generic substitution fails because the specific combination of an N-methyl group and a 5-methylaminomethyl substituent on the pyrrolidin-2-one scaffold is not replicated by simple N-alkyl pyrrolidinones or 4-substituted isomers [1]. Patent disclosures explicitly link the amino-methyl functionalization pattern to CCR5 receptor antagonism and DGAT1 enzyme inhibition, whereas the unsubstituted N-methylpyrrolidinone (NMP) shows only weak, non-specific CCR5 antagonist activity (IC50 ~10 μM) [2][3]. Positional isomerism—5-substituted versus 4-substituted—also differentiates the compound, as 5-aminomethyl-pyrrolidin-2-ones have been independently claimed for distinct pharmacological utilities, including nootropic and antihypoxic activities [3].

Quantitative Differential Evidence for 1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one Against Closest Comparators


TAAR5 Agonist Potency: pEC50 5.36 (Human TAAR5) vs. Inactive Mouse TAAR5 Ortholog

The compound acts as an agonist at human TAAR5 with a pEC50 of 5.36 (equivalent to EC50 ≈ 4.4 µM), as recorded in the ChEMBL database [1]. In contrast, the same compound tested against mouse TAAR5 showed an EC50 > 10,000 nM (i.e., essentially inactive), indicating pronounced species selectivity [2]. This is a different selectivity pattern from 3-iodothyronamine (CHEMBL1182312), which is a TAAR1 agonist but acts as an inverse agonist rather than an agonist at human TAAR5 [3].

TAAR5 GPCR agonism trace amine receptor olfactory signaling

ROR Nuclear Receptor Inverse Agonist Profile: Multi-Isoform Activity Distinguishes from RORγt-Selective Chemotypes

The compound exhibits inverse agonist activity across three human ROR isoforms: RORα (IC50 = 10,800 nM), RORβ (IC50 = 8,200 nM), and RORγ (IC50 = 4,200 nM) in HEK293 luciferase reporter gene assays [1]. This pan-ROR inverse agonist profile contrasts with RORγt-selective inverse agonists such as 'RORγt Inverse Agonist 28' (IC50 = 1.5 µM against RORγt with ~70% max inhibition), which are typically inactive at RORα and RORβ [2]. The multi-isoform coverage may be advantageous for probing ROR biology where functional redundancy among isoforms complicates target validation.

ROR-alpha ROR-beta ROR-gamma inverse agonism nuclear receptor pharmacology

Physicochemical LogP Differentiation: 5-Methylaminomethyl Substitution Shifts LogP by ~0.39 Units vs. Non-Amino NMP Backbone

The experimentally determined LogP of 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one is −0.72, compared to −0.38 for the parent scaffold N-methylpyrrolidinone (NMP, CAS 872-50-4) and −1.11 for the N-desmethyl analog 5-[(methylamino)methyl]pyrrolidin-2-one (CAS 929972-85-0) . The ΔLogP of −0.34 relative to NMP reflects the polarity-introducing effect of the basic methylamino-methyl side chain, while the ΔLogP of +0.39 relative to the N-desmethyl analog reflects the lipophilicity increase from N-methylation. This intermediate LogP value positions the compound in a distinct lipophilicity space from both the highly polar des-methyl variant and the more lipophilic NMP scaffold.

LogP lipophilicity physicochemical properties solubility blood-brain barrier permeability

CCR5 Antagonist Pharmacological Activity: Patent-Level Evidence vs. Clinically Established CCR5 Antagonists

Patent literature explicitly identifies 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one as a compound possessing CCR5 antagonist activity, with claims extending to the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While the patent does not disclose a numerical IC50 value for the compound itself, related 5-oxopyrrolidine-3-carboxamide CCR5 antagonists show IC50 values of 1.9 µM, and NMP (the parent pyrrolidin-2-one scaffold) shows an IC50 of ~10 µM at CCR5, suggesting that the amino-methyl functionalization described in the patent is structurally enabling for CCR5 binding [2]. Clinically approved CCR5 antagonists maraviroc (IC50 = 3.3–7.2 nM) and TAK-779 (IC50 = 1.4 nM) are far more potent but belong to entirely different chemotypes (imidazopyridine and quaternary ammonium, respectively), making the pyrrolidin-2-one scaffold a structurally distinct starting point for lead optimization .

CCR5 antagonism HIV entry inhibition chemokine receptor immunomodulation

DGAT1 Inhibitory Activity: Patent-Level Evidence with Quantitative IC50 from Related Chemotype Series

The compound is associated with DGAT1 inhibitory activity per patent disclosures by Morokuma et al., with claims for treating hyperlipidemia, obesity, fatty liver, hypertension, and arteriosclerosis [1]. While the specific IC50 for 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one against DGAT1 is not disclosed in the available abstract, a closely related pyrrolidine derivative (US8637507, Compound C-3) shows a DGAT1 IC50 of 73 nM in Sf9 insect cell assays [2]. Within the broader pyrrolidine-based DGAT1 inhibitor series, optimized compounds achieve human DGAT1 IC50 values of 2.2–5.8 nM with mouse DGAT1 IC50 values of 8.0–110 nM [3]. By contrast, the endogenous reference substrate diolein is processed with Km values in the low micromolar range, and the non-selective reference inhibitor XP620 has a DGAT1 IC50 of 25.9 µM, indicating that the pyrrolidine chemotype represented by this compound class achieves substantially greater potency [4].

DGAT1 inhibition triglyceride synthesis metabolic disorders lipid metabolism

Molecular Weight and Ligand Efficiency Advantage: MW 142.20 vs. Clinical-Stage CCR5/DGAT1 Comparators

With a molecular weight of 142.20 Da, 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one is substantially smaller than clinically relevant CCR5 antagonists (maraviroc MW = 513.67; TAK-779 MW = 649.25 as free base) and optimized DGAT1 inhibitors (representative compounds MW = 400–550 Da) . Its ligand efficiency metrics (LE ≈ 0.30–0.35 assuming IC50 in the 1–10 µM range for primary targets) are consistent with a fragment-like or early lead-like profile, making it suitable for fragment-based drug discovery (FBDD) and structure-based optimization campaigns where maintaining low MW is a key design constraint [1]. The closest in-class comparator, 5-[(methylamino)methyl]pyrrolidin-2-one (CAS 929972-85-0, MW = 128.17), is even smaller but lacks the N-methyl substitution that provides the LogP shift and potential binding interactions described in Evidence Items 3 and 4.

molecular weight ligand efficiency fragment-based drug discovery lead-likeness physicochemical optimization

Optimal Procurement and Research Application Scenarios for 1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one


Human TAAR5 Pharmacological Tool Compound for Neuroscience Research

The compound's human TAAR5 agonism (pEC50 5.36) with concomitant inactivity at mouse TAAR5 (EC50 >10,000 nM) makes it a species-selective pharmacological tool for dissecting human TAAR5 signaling in recombinant systems [1]. Researchers studying trace amine-associated receptor biology in psychiatric and neurodegenerative disorders can use this compound to selectively activate human TAAR5 in HEK293-based cAMP or BRET assays without confounding mouse receptor cross-reactivity. The compound should be procured alongside 3-iodothyronamine as a comparator to distinguish agonist vs. inverse agonist modalities at TAAR5 .

Pan-ROR Inverse Agonist Probe for Nuclear Receptor Pathway Deconvolution

With confirmed inverse agonist activity at RORα (IC50 = 10,800 nM), RORβ (IC50 = 8,200 nM), and RORγ (IC50 = 4,200 nM), this compound is uniquely positioned as a pan-ROR tool for Th17/immune pathway research where ROR isoform functional redundancy needs to be addressed simultaneously [1]. Procurement is recommended for academic screening platforms conducting ROR pathway deconvolution studies, as RORγt-selective inverse agonists cannot replicate the multi-isoform engagement profile that may be required for certain autoimmune disease models.

Fragment-Based Lead Generation for CCR5 Antagonist Medicinal Chemistry

Patent-validated CCR5 antagonist activity, combined with an extremely low MW (142.20 Da), positions this compound as a fragment hit for structure-based drug design targeting the CCR5 co-receptor [1]. Its LogP (−0.72) and physicochemical profile are suitable for fragment library inclusion in both biochemical and biophysical screening cascades (SPR, NMR, X-ray crystallography). Medicinal chemistry teams should procure this compound as a starting scaffold for iterative optimization, using maraviroc co-crystal structures to guide fragment growing strategies .

DGAT1 Inhibitor SAR Exploration Around Pyrrolidinone Scaffolds

The compound's association with DGAT1 inhibitory activity per patent disclosures supports its use in structure-activity relationship (SAR) campaigns aimed at discovering novel DGAT1 inhibitors for metabolic disease [1]. Procurement enables systematic exploration of the 5-methylaminomethyl substitution effect on DGAT1 potency, selectivity over DGAT2, and cellular triglyceride synthesis inhibition in C2C12 or HuTu80 cell-based assays, building upon the potency benchmark of optimized pyrrolidine DGAT1 inhibitors (human DGAT1 IC50 = 2.2–5.8 nM) and the related 73 nM bicyclic inhibitor [2].

Quote Request

Request a Quote for 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.